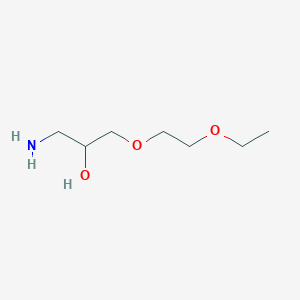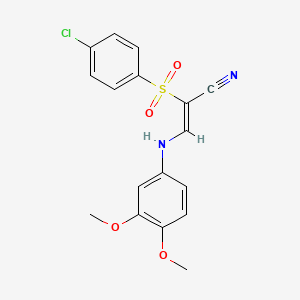
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acrylonitrile derivatives involves base-catalysed reactions, as seen in the synthesis of (Z)‐3‐(3,4‐Dimethoxyphenyl)‐2‐(4‐methoxyphenyl)acrylonitrile through the reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl) acetonitrile (Naveen et al., 2006). Such methods could be applied or adapted for the synthesis of the compound , emphasizing the critical role of base catalysis in forming the acrylonitrile linkage.
Molecular Structure Analysis
Molecular structure and crystallography studies, such as those on E and Z isomers of similar compounds, shed light on the molecular packing, intermolecular interactions, and the solid-state properties of these molecules. For instance, the crystal structures of E and Z isomers of a closely related compound have been determined, highlighting the significance of molecular conformation in their physical properties (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. These reactions include base-catalyzed transformations and interactions with different reagents, leading to the formation of bioactive heterocycles or facilitating studies on molecular rearrangements and substitutions (Naveen et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, can be inferred from studies on similar compounds. For example, the crystallization behavior and solid-state properties of related acrylonitriles have been explored to understand their packing in the crystal lattice and the impact on their optical properties (Percino et al., 2014).
Chemical Properties Analysis
Chemical properties such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations are key aspects. Studies on similar sulfonamide and acrylonitrile compounds offer insights into their behavior in synthetic pathways and their interactions with biological targets (Shen et al., 2015).
Wissenschaftliche Forschungsanwendungen
Application in Bioactive Heterocycles Synthesis
One significant application of compounds similar to (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is in the synthesis of bioactive heterocycles. For instance, a related compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, has been synthesized for constructing bioactive heterocycles, showcasing the potential utility of these compounds in medicinal chemistry (Naveen et al., 2006).
Role in Agriculture as a Fungicide
Another application area is in agriculture, where similar compounds have been developed as fungicides. Dimethomorph, for example, shares structural similarities and is used on crops like potatoes and vines (Veenstra & Owen, 1992).
Crystal Structure Analysis
The study of crystal structures of similar compounds offers insights into their potential applications. For example, the crystal structures of both E and Z isomers of a related compound have been analyzed, which could inform the synthesis and application of this compound in various fields, including material science and drug design (Shinkre et al., 2008).
Potential in Cancer Research
In medicinal chemistry, similar compounds have shown promise in cancer research. For example, sulfonyl acrylonitriles have been evaluated as novel inhibitors of cancer metastasis and spread, indicating potential applications for this compound in oncology (Shen et al., 2015).
Importance in Chemical Synthesis Processes
These compounds are also important in various chemical synthesis processes. For instance, the synthesis process of thifensulfuron-methyl involves the use of acrylonitrile, highlighting the role of similar compounds in the synthesis of other chemicals (Zhou Xin-jia, 2014).
Applications in Analytical Chemistry
Furthermore, similar compounds have applications in analytical chemistry. For instance, Z-2-Amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one, a compound with a similar structure, has been analyzed for its crystal structure, which could have implications in analytical and synthetic chemistry applications (Fotsing et al., 2006).
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOQQHHBBYRSX-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

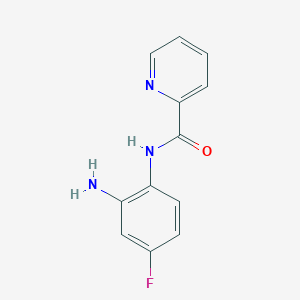
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

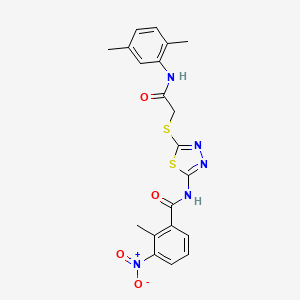
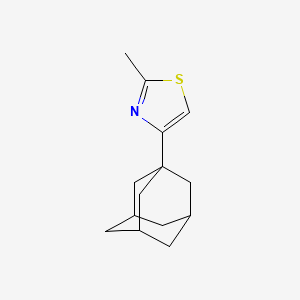
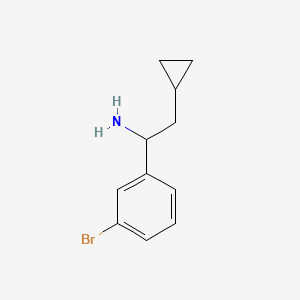

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
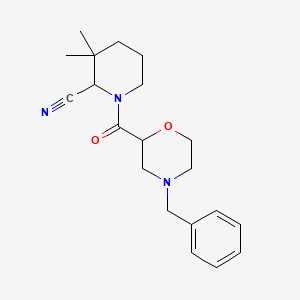
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

